Molecular structure and IUPAC name of N-(2-cyanoethyl)-2-pyridone
Molecular structure and IUPAC name of N-(2-cyanoethyl)-2-pyridone
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile
Introduction
The 2-pyridone motif is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] These characteristics make 2-pyridone derivatives integral components of numerous biologically active compounds and functional materials.[3][4] This guide provides a comprehensive technical overview of a key derivative, 3-(2-oxo-1(2H)-pyridinyl)propanenitrile, commonly known as N-(2-cyanoethyl)-2-pyridone.
As a bifunctional molecule featuring both the classic 2-pyridone ring and a reactive nitrile group, this compound serves as a versatile building block for further chemical elaboration. This document, intended for researchers and drug development professionals, details its molecular structure, a field-proven synthesis protocol via aza-Michael addition, and a complete workflow for its structural verification using modern spectroscopic techniques.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of the target molecule is the 2-pyridone ring system, which exists in a well-documented tautomeric equilibrium with its lactim form, 2-hydroxypyridine.[1][5] In most conditions, particularly in the solid state and polar solvents, the lactam (2-pyridone) form is thermodynamically favored.[1][5] The alkylation reaction with acrylonitrile occurs on the nitrogen atom of this predominant tautomer.
IUPAC Name: 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile Common Name: N-(2-cyanoethyl)-2-pyridone Chemical Formula: C₈H₈N₂O
The molecule consists of a pyridin-2(1H)-one ring where the nitrogen atom is substituted with a 2-cyanoethyl group (–CH₂CH₂CN).
Table 1: Physicochemical Properties of N-(2-cyanoethyl)-2-pyridone
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molar Mass | 148.16 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents |
Part 2: Synthesis via Aza-Michael Addition
The most direct and efficient synthesis of N-(2-cyanoethyl)-2-pyridone is achieved through the aza-Michael addition of 2-pyridone to acrylonitrile.[6][7] This reaction leverages the nucleophilic character of the nitrogen atom in the 2-pyridone ring, which attacks the electron-deficient β-carbon of acrylonitrile.
Principle and Mechanistic Insight
The reaction is a conjugate addition catalyzed by a base. The choice of catalyst is critical to the success of the synthesis. While strong bases can be used, they risk promoting the anionic polymerization of acrylonitrile or hydrolysis of the nitrile functional group.[8] Therefore, a mild, heterogeneous base such as potassium fluoride on alumina (KF/alumina) is an authoritative choice.[6] This catalyst provides a sufficiently basic environment to facilitate the addition while minimizing undesirable side reactions, thus ensuring high fidelity of the target molecule.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(2-cyanoethyl)-2-pyridone.
Experimental Protocol
This protocol is adapted from established methodologies for aza-Michael additions involving sensitive functional groups.[6]
-
Reagent Preparation: To a solution of 2-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add acrylonitrile (1.05 eq).
-
Scientist's Note: A slight excess of acrylonitrile ensures complete consumption of the starting 2-pyridone. Anhydrous DMF is used to prevent any potential water-mediated side reactions. Acrylonitrile is toxic and volatile; all operations must be performed in a certified chemical fume hood.[9]
-
-
Catalyst Addition: Add potassium fluoride on alumina (KF/Alumina, ~10% w/w relative to 2-pyridone) to the stirred solution.
-
Scientist's Note: KF/Alumina acts as a mild, solid-phase base, which simplifies removal during workup (simple filtration) and is crucial for preventing the degradation of the nitrile group.[6]
-
-
Reaction: Seal the reaction vessel and stir the suspension vigorously at room temperature for 48-50 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-pyridone is consumed.
-
Workup & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (3x) and brine (1x).
-
Scientist's Note: The aqueous washes are critical for removing the highly polar DMF solvent.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography over silica gel or neutral alumina, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-cyanoethyl)-2-pyridone.
Part 3: Structural Verification and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity. A combination of spectroscopic methods is essential for the unambiguous structural elucidation of N-(2-cyanoethyl)-2-pyridone.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for confirming the presence of key functional groups.[10] The spectrum provides direct evidence of the successful incorporation of the cyanoethyl group and the integrity of the pyridone ring.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~2250 | C≡N Stretch | Nitrile | Medium, Sharp |
| ~1665 | C=O Stretch | Amide (Pyridone) | Strong, Sharp |
| ~1580, ~1470 | C=C/C=N Stretch | Pyridone Ring | Medium-Strong |
| ~2950 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~3050 | C-H Stretch | Aromatic (Ring CH) | Medium-Weak |
The presence of a sharp peak around 2250 cm⁻¹ is definitive for the nitrile group, while the strong carbonyl absorption near 1665 cm⁻¹ confirms the 2-pyridone core.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural map of the molecule, confirming the connectivity of all atoms through proton (¹H) and carbon (¹³C) spectra.
¹H NMR: The proton spectrum will show distinct signals for the ethyl bridge and the four protons on the pyridone ring.
-
δ ~4.2-4.4 ppm (triplet, 2H): Protons of the methylene group attached to the pyridone nitrogen (–N–CH₂ –). The triplet splitting arises from coupling to the adjacent CH₂ group.
-
δ ~2.8-3.0 ppm (triplet, 2H): Protons of the methylene group adjacent to the nitrile (–CH₂ –CN). This signal is further upfield due to the reduced deshielding effect compared to the N-bound methylene group.
-
δ ~6.2-7.8 ppm (multiplets, 4H): Four distinct signals corresponding to the protons on the 2-pyridone ring, with chemical shifts and coupling constants characteristic of a substituted pyridine system.
¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl and nitrile carbons.
-
δ ~162 ppm: Quaternary carbon of the pyridone carbonyl (C=O).[1]
-
δ ~117 ppm: Quaternary carbon of the nitrile (C≡N).[6]
-
δ ~105-145 ppm: Five signals for the carbons of the pyridone ring.
-
δ ~45-50 ppm: Aliphatic carbon attached to the nitrogen (–N–C H₂–).
-
δ ~18-22 ppm: Aliphatic carbon adjacent to the nitrile (–C H₂–CN).[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For N-(2-cyanoethyl)-2-pyridone (C₈H₈N₂O), the exact mass is 148.0637 g/mol .
-
Expected Ion (ESI+): [M+H]⁺ = 149.0715 m/z.
-
Fragmentation: Common fragmentation pathways may include the loss of the cyanoethyl side chain or cleavage of the pyridone ring, providing further structural confirmation.[13][14]
Part 4: Safety, Handling, and Storage
Safety: The primary hazards in the synthesis are associated with the reactants.
-
Acrylonitrile: Is highly flammable, toxic upon inhalation or skin contact, and a suspected carcinogen.[8][9] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
-
2-Pyridone: Can cause skin and eye irritation.[5]
-
DMF: Is a reproductive toxin and is readily absorbed through the skin.
Handling: All manipulations should be conducted by trained personnel in a laboratory setting. An emergency shower and eyewash station should be accessible.
Storage: The final product, N-(2-cyanoethyl)-2-pyridone, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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